tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate
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Overview
Description
tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate is a chemical compound with the molecular formula C11H23NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its structure. This compound is often used in organic synthesis and has applications in various fields, including chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 3-hydroxypropylamine and isopropylamine. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is a carbonyl compound.
Reduction: The major product is an amine.
Substitution: The major products depend on the nucleophile used but can include various substituted carbamates.
Scientific Research Applications
tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis, where the selective protection and deprotection of amines are crucial for the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(3-hydroxypropyl)carbamate: Similar in structure but lacks the isopropyl group.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains an additional hydroxyl group.
tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a shorter hydroxyalkyl chain.
Uniqueness
tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate is unique due to the presence of both the isopropyl and 3-hydroxypropyl groups. This combination of functional groups provides specific reactivity and steric properties that can be advantageous in certain synthetic applications .
Properties
IUPAC Name |
tert-butyl N-(3-hydroxypropyl)-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-9(2)12(7-6-8-13)10(14)15-11(3,4)5/h9,13H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCYWHXMBXMVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCO)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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